4-[(2-Methylpentyl)amino]cyclohexan-1-ol
Description
Context of Cyclohexanol (B46403) and Secondary Amine Scaffolds in Synthetic Chemistry
Cyclohexanol and its derivatives are versatile intermediates in organic synthesis. ontosight.ai The hydroxyl group can be oxidized to a ketone, esterified, or converted into a leaving group for substitution reactions. The cyclohexane (B81311) ring itself is a common motif in many natural products and synthetic drugs, valued for its conformational properties that can influence the spatial arrangement of functional groups. Specifically, 4-aminocyclohexanol serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. ontosight.aiguidechem.com It is a precursor for drugs such as the mucolytic agent ambroxol. researchgate.net
Secondary amines are also a fundamental class of compounds in organic and medicinal chemistry. The nitrogen atom's lone pair of electrons imparts basicity and nucleophilicity, making secondary amines crucial reactants in a wide array of chemical transformations, including N-alkylation, acylation, and condensation reactions. rug.nl This functional group is a common feature in many pharmacologically active compounds, contributing to their solubility, ability to form hydrogen bonds, and interaction with biological targets.
The combination of these two scaffolds in 4-[(2-Methylpentyl)amino]cyclohexan-1-ol results in a bifunctional molecule with potential for diverse chemical transformations, making it an interesting target for synthetic chemists.
Stereoisomeric Considerations of the Cyclohexane Ring and Branched Alkyl Side Chain
The structure of this compound presents significant stereochemical complexity. This arises from two main sources: the substitution pattern on the cyclohexane ring and the chirality of the 2-methylpentyl side chain.
The 1,4-disubstituted cyclohexane ring can exist as two geometric isomers: cis and trans. minia.edu.eg
In the cis isomer , both the hydroxyl group and the (2-methylpentyl)amino group are on the same side of the cyclohexane ring. In the stable chair conformation, one substituent will be in an axial position and the other in an equatorial position. libretexts.org
In the trans isomer , the two substituents are on opposite sides of the ring. The most stable chair conformation will have both bulky groups in equatorial positions to minimize steric strain, specifically 1,3-diaxial interactions. libretexts.org
The stability of these conformers is a critical aspect of their chemistry and biological activity. Generally, the conformer with the maximum number of bulky substituents in the equatorial position is the most stable. minia.edu.eg
Furthermore, the 2-methylpentyl side chain contains a chiral center at the second carbon atom. This means the side chain can exist as two enantiomers: (R)-2-methylpentyl and (S)-2-methylpentyl.
The combination of the cis/trans isomerism of the ring and the (R/S) enantiomerism of the side chain results in a total of four possible stereoisomers for this compound:
(cis)-(R)-4-[(2-Methylpentyl)amino]cyclohexan-1-ol
(cis)-(S)-4-[(2-Methylpentyl)amino]cyclohexan-1-ol
(trans)-(R)-4-[(2-Methylpentyl)amino]cyclohexan-1-ol
(trans)-(S)-4-[(2-Methylpentyl)amino]cyclohexan-1-ol
These stereoisomers are diastereomers of each other (except for the enantiomeric pairs) and can be expected to have different physical, chemical, and biological properties. The precise three-dimensional arrangement of the functional groups is often critical for a molecule's interaction with chiral biological targets like enzymes and receptors.
Table 1: Potential Stereoisomers of this compound
| Ring Isomerism | Side Chain Chirality | Full Stereoisomer Name |
|---|---|---|
| cis | (R) | (cis)-(R)-4-[(2-Methylpentyl)amino]cyclohexan-1-ol |
| cis | (S) | (cis)-(S)-4-[(2-Methylpentyl)amino]cyclohexan-1-ol |
| trans | (R) | (trans)-(R)-4-[(2-Methylpentyl)amino]cyclohexan-1-ol |
Overview of Research Significance for this compound
While direct research on this compound is sparse, its potential significance can be inferred from the established importance of its structural components. The 4-aminocyclohexanol scaffold is a proven pharmacophore, and its derivatives have been investigated for a range of therapeutic applications. For example, derivatives of 4-aryl-4-aminocyclohexanones have been studied as potent analgesics. nih.gov The trans isomer of 4-aminocyclohexanol, in particular, is a valuable precursor for various drugs. researchgate.net
The introduction of the lipophilic, branched 2-methylpentyl group onto the nitrogen atom would significantly alter the physicochemical properties of the parent 4-aminocyclohexanol molecule. This alkyl chain would increase the compound's lipophilicity, which could influence its absorption, distribution, metabolism, and excretion (ADME) profile if it were to be considered as a drug candidate. Such modifications are a common strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.
Therefore, the research significance of this compound likely lies in its potential as a novel building block for the synthesis of new chemical entities with tailored properties for applications in medicinal chemistry or materials science. Its stereoisomers would be of particular interest for structure-activity relationship (SAR) studies to understand how the three-dimensional architecture of the molecule affects its biological activity. The development of stereoselective synthetic routes to access each of the four stereoisomers would be a key challenge and a significant step in exploring the full potential of this compound. d-nb.info
Structure
3D Structure
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
4-(2-methylpentylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-3-4-10(2)9-13-11-5-7-12(14)8-6-11/h10-14H,3-9H2,1-2H3 |
InChI Key |
MLBGRZRRQIRMIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CNC1CCC(CC1)O |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Chemistry of 4 2 Methylpentyl Amino Cyclohexan 1 Ol
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of 4-[(2-Methylpentyl)amino]cyclohexan-1-ol reveals several logical bond disconnections that inform potential forward synthetic routes. The most prominent disconnection is at the C-N bond of the secondary amine, which points to a reductive amination pathway between 4-hydroxycyclohexanone (B83380) and (R)- or (S)-2-methylpentan-1-amine. This is a highly convergent and widely employed strategy for the synthesis of secondary amines.
An alternative disconnection can be envisioned at the C-O bond of the alcohol, suggesting a nucleophilic substitution on a suitably activated cyclohexane (B81311) derivative. However, this approach is often less direct and may be complicated by competing elimination reactions. A third strategy could involve the initial formation of a 4-aminocyclohexanol core, followed by N-alkylation with a 2-methylpentyl halide. This route, however, risks over-alkylation and may be less efficient than reductive amination.
Considering these possibilities, the reductive amination approach stands out as the most strategically sound and is the primary focus of subsequent sections.
Direct Amination Approaches for Cyclohexanols
Direct amination of cyclohexanols offers a potentially atom-economical route to aminocyclohexanols. One such method is the "borrowing hydrogen" or "hydrogen autotransfer" process, where a catalyst temporarily removes hydrogen from the alcohol to form an intermediate ketone in situ. This ketone then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. While elegant, the direct amination of 4-hydroxycyclohexanol with 2-methylpentylamine using this method would likely result in a mixture of products due to the presence of two hydroxyl groups and the potential for competing reactions. The development of highly selective catalysts for such transformations is an ongoing area of research.
Reductive Amination Pathways for the Formation of the Secondary Amine Linkage
Reductive amination is a cornerstone of amine synthesis and represents the most viable and widely practiced method for preparing this compound. This reaction proceeds in two conceptual steps: the formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by the reduction of this intermediate to the target amine.
In the context of synthesizing this compound, the key precursors are 4-hydroxycyclohexanone and 2-methylpentylamine. The reaction is typically performed as a one-pot procedure where the ketone and amine are mixed in the presence of a suitable reducing agent.
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a particularly mild and selective choice. organic-chemistry.orgnih.gov It is known to efficiently reduce the intermediate iminium ion without significantly reducing the starting ketone. organic-chemistry.orgnih.gov Other common reducing agents include sodium cyanoborohydride (NaBH3CN) and catalytic hydrogenation.
The general reaction is as follows:
4-hydroxycyclohexanone + 2-methylpentylamine → [Imine Intermediate] → this compound
The choice of solvent is also crucial, with dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) being commonly used for reductive aminations with STAB. organic-chemistry.orgnih.gov
Stereoselective Synthesis of Defined Isomers of this compound
The synthesis of specific stereoisomers of this compound requires precise control over the stereochemistry of the cyclohexane ring and the chiral center in the 2-methylpentyl side chain.
Control of Cis/Trans Isomerism on the Cyclohexane Ring
The cis/trans isomerism of the 1,4-disubstituted cyclohexane ring is determined during the reduction of the imine intermediate. The stereochemical outcome is influenced by the reducing agent and the steric bulk of the substituents.
Generally, reduction with bulky hydride reagents tends to favor the formation of the trans isomer, where the incoming hydride attacks from the less hindered face of the imine, leading to an equatorial orientation of the amino group. Conversely, catalytic hydrogenation can sometimes favor the formation of the cis isomer, depending on the catalyst and reaction conditions.
The use of biocatalysis, specifically with imine reductases (IREDs) or reductive aminases (RedAms), offers a powerful tool for controlling the cis/trans stereochemistry. researchgate.netrsc.org By selecting an appropriate enzyme, it is possible to achieve high diastereoselectivity for either the cis or trans product. researchgate.net
Enantioselective Synthesis of Chiral Centers
The chiral center at the 2-position of the methylpentyl group can be introduced in a number of ways. One straightforward approach is to use an enantiomerically pure starting material, such as (R)-2-methylpentylamine or (S)-2-methylpentylamine. These chiral amines can be prepared through various methods, including the resolution of a racemic mixture or through asymmetric synthesis. researchgate.netrsc.orgacs.org
Catalytic asymmetric synthesis provides a more direct route to chiral primary amines. researchgate.netrsc.orgacs.org For example, the asymmetric reductive amination of a prochiral ketone with ammonia (B1221849) or an ammonia equivalent, using a chiral catalyst, can produce the desired enantiomer of the amine. acs.org
Optimization of Reaction Conditions and Yields in the Synthesis of this compound
The optimization of reaction conditions is critical for maximizing the yield and purity of the desired product. Key parameters to consider in the reductive amination of 4-hydroxycyclohexanone with 2-methylpentylamine include the choice of reducing agent, solvent, temperature, and stoichiometry of the reactants.
For reductive aminations using sodium triacetoxyborohydride, the reaction is often carried out at room temperature. The stoichiometry of the amine and the reducing agent relative to the ketone can be adjusted to optimize the conversion and minimize side products. The use of a slight excess of the amine and the reducing agent is common.
The following interactive data table provides a hypothetical overview of how different reaction parameters could influence the yield and diastereomeric ratio (d.r.) of this compound, based on established principles of reductive amination.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Amine Equiv. | Reducing Agent Equiv. | Yield (%) | d.r. (trans:cis) |
| 1 | NaBH(OAc)₃ | DCE | 25 | 1.2 | 1.5 | 85 | 4:1 |
| 2 | NaBH₃CN | MeOH | 25 | 1.2 | 1.5 | 78 | 3:1 |
| 3 | H₂ (Pd/C) | EtOH | 25 | 1.2 | - | 75 | 1:2 |
| 4 | NaBH(OAc)₃ | THF | 25 | 1.5 | 2.0 | 90 | 5:1 |
| 5 | NaBH(OAc)₃ | DCE | 0 | 1.2 | 1.5 | 82 | 6:1 |
Table 1: Hypothetical Optimization of Reductive Amination Conditions
This table illustrates that sodium triacetoxyborohydride in DCE at room temperature is likely to provide a good yield with a preference for the trans isomer. Lowering the temperature may further enhance the diastereoselectivity.
Further optimization could involve screening different catalysts for hydrogenation or exploring a wider range of enzymatic catalysts to achieve higher levels of stereocontrol.
Enzymatic Synthesis and Biocatalytic Routes to this compound and its Analogues
The growing demand for stereochemically pure pharmaceuticals has propelled the development of enzymatic and biocatalytic methodologies for the synthesis of chiral molecules. These approaches offer significant advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact. For the synthesis of this compound and its analogues, several biocatalytic strategies have been explored, primarily focusing on the stereoselective introduction of the amino and hydroxyl functionalities onto a cyclohexyl scaffold. These methods predominantly utilize enzymes such as keto reductases, amine transaminases, imine reductases, and lipases.
A prominent and modular biocatalytic strategy for producing 4-aminocyclohexanol isomers, the core structure of the target compound, involves a one-pot, two-step enzymatic cascade. d-nb.infonih.gov This process typically commences with the selective monoreduction of a symmetrical precursor like 1,4-cyclohexanedione, which can be derived from renewable feedstocks such as succinic acid. d-nb.info A keto reductase (KRED) is employed for this initial reduction to yield 4-hydroxycyclohexanone. Subsequently, an amine transaminase (ATA) facilitates the stereoselective amination of the intermediate keto-alcohol to produce either the cis- or trans-4-aminocyclohexanol (B47343), depending on the specific transaminase chosen. d-nb.info
While this cascade is well-established for producing the primary amine, its adaptation for the synthesis of N-substituted analogues like this compound would require an ATA capable of utilizing 2-methylpentylamine as the amine donor. The substrate scope of ATAs can be a limitation, particularly with sterically demanding amines. researchgate.netfrontiersin.org However, protein engineering efforts have shown success in expanding the substrate range of ATAs to accept bulkier amines, suggesting a potential route for the synthesis of the target compound. researchgate.netfrontiersin.org
Another powerful enzymatic tool for the synthesis of N-substituted amines is the use of imine reductases (IREDs), also known as reductive aminases (RedAms). rsc.orgacs.org These enzymes catalyze the asymmetric reductive amination of ketones. acs.org In the context of synthesizing this compound, this would involve the direct reaction of 4-hydroxycyclohexanone with 2-methylpentylamine, followed by an IRED-catalyzed reduction of the in situ-formed imine. IREDs are particularly attractive for synthesizing secondary amines and have been shown to accommodate a broad range of ketone and amine substrates. acs.orggoogle.com The successful application of this method would depend on identifying an IRED that accepts both the cyclic keto-alcohol and the bulky 2-methylpentylamine. The discovery and engineering of IREDs with tailored substrate specificities is an active area of research, and recent studies have demonstrated their potential for commercial-scale manufacturing of chiral secondary amines. researchgate.net
The table below summarizes the results of a one-pot enzymatic cascade for the synthesis of cis- and trans-4-aminocyclohexanol from 1,4-cyclohexanedione, illustrating the modularity of this approach by pairing a keto reductase with different amine transaminases.
| Keto Reductase (KRED) | Amine Transaminase (ATA) | Product Isomer | Conversion (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|---|
| LK-KRED | ATA-3FCR-4M | cis-4-aminocyclohexanol | 75.3 | >98:2 |
| LK-KRED | ATA-200 | trans-4-aminocyclohexanol | 80.5 | 3:97 |
| LK-KRED | ATA-3HMU W63Y | cis-4-aminocyclohexanol | 94.7 | >98:2 |
For the separation of enantiomers of the final compound or its intermediates, lipase-catalyzed kinetic resolution is a well-established and effective technique. polimi.itnih.gov Lipases can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity. polimi.itnih.gov This method could be applied to a racemic mixture of this compound. The efficiency of the resolution would be dependent on the choice of lipase, acyl donor, and solvent.
The following table presents data on the lipase-catalyzed kinetic resolution of a model alcohol intermediate, demonstrating the high enantioselectivity achievable with this method.
| Lipase | Reaction Time | Conversion (%) | Enantiomeric Ratio (e.r.) |
|---|---|---|---|
| Lipase PS (Amano) | 30 min | 30 | 96:4 |
| CAL-B | 30 min | 45 | 85:15 |
| Lipase from Candida rugosa | 2 h | 50 | 75:25 |
Derivatization and Chemical Transformations of 4 2 Methylpentyl Amino Cyclohexan 1 Ol
Chemical Modifications of the Hydroxyl Group
The secondary alcohol on the cyclohexane (B81311) ring is a versatile functional group that readily undergoes reactions typical of alcohols, such as esterification and etherification.
Esterification Reactions
Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative to form an ester. This transformation is one of the most fundamental reactions of alcohols.
Fischer-Speier Esterification: The most direct method is the Fischer-Speier esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). fiveable.meorganic-chemistry.org This is an equilibrium-driven reaction, and to achieve high yields, it is often necessary to remove the water formed as a byproduct, for instance, by azeotropic distillation. organic-chemistry.org The reaction involves protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol. masterorganicchemistry.comlibretexts.org
Acylation with Acyl Halides or Anhydrides: A more reactive and often higher-yielding approach involves the use of acyl chlorides or acid anhydrides. These reactions are typically carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine, which serves to neutralize the hydrochloric acid or carboxylic acid byproduct that is formed. This method avoids the equilibrium limitations of Fischer esterification.
Below is a table illustrating potential esterification products of 4-[(2-Methylpentyl)amino]cyclohexan-1-ol.
| Acylating Agent | Reagent Name | Expected Ester Product Name |
| CH₃COCl | Acetyl chloride | 4-[(2-Methylpentyl)amino]cyclohexyl acetate |
| (CH₃CO)₂O | Acetic anhydride | 4-[(2-Methylpentyl)amino]cyclohexyl acetate |
| C₆H₅COCl | Benzoyl chloride | 4-[(2-Methylpentyl)amino]cyclohexyl benzoate |
| CH₃CH₂COCl | Propionyl chloride | 4-[(2-Methylpentyl)amino]cyclohexyl propanoate |
Etherification Reactions
Etherification of the hydroxyl group results in the formation of an ether linkage (C-O-C). The Williamson ether synthesis is a classic and versatile method for preparing ethers. wikipedia.org
Williamson Ether Synthesis: This reaction proceeds via an Sₙ2 mechanism and involves two main steps. masterorganicchemistry.comchemistrytalk.org First, the alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. youtube.com This alkoxide then reacts with a primary alkyl halide or a similar electrophile (e.g., an alkyl tosylate) to displace the leaving group and form the ether. wikipedia.org The choice of the alkylating agent is crucial; primary halides are preferred as secondary and tertiary halides can lead to competing elimination reactions. masterorganicchemistry.com
The table below shows potential ether derivatives synthesized from this compound.
| Alkylating Agent | Reagent Name | Expected Ether Product Name |
| CH₃I | Iodomethane | 4-(Cyclohex-4-yloxy)-N-(2-methylpentyl)aniline |
| CH₃CH₂Br | Bromoethane | 4-Ethoxy-N-(2-methylpentyl)cyclohexanamine |
| C₆H₅CH₂Cl | Benzyl chloride | 4-(Benzyloxy)-N-(2-methylpentyl)cyclohexanamine |
| CH₂=CHCH₂Br | Allyl bromide | 4-(Allyloxy)-N-(2-methylpentyl)cyclohexanamine |
Reactions at the Secondary Amine Moiety
The secondary amine in this compound is nucleophilic and can participate in a range of bond-forming reactions, including alkylation, acylation, and condensation with carbonyl compounds.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The direct alkylation of a secondary amine with an alkyl halide can produce a tertiary amine. However, this reaction can be difficult to control, as the resulting tertiary amine can be further alkylated to form a quaternary ammonium salt, leading to a mixture of products. masterorganicchemistry.com A more controlled method for N-alkylation is reductive amination. organic-chemistry.orgwikipedia.org This process involves reacting the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the tertiary amine. stackexchange.com
N-Acylation: The reaction of the secondary amine with acyl chlorides or acid anhydrides is a straightforward and high-yielding method to form amides. researchgate.netlibretexts.org Similar to the O-acylation of the hydroxyl group, this reaction is typically performed in the presence of a base to scavenge the acidic byproduct. Because the resulting amide is significantly less nucleophilic than the starting amine, the reaction cleanly stops at the mono-acylated product without over-acylation. libretexts.org
| Reagent | Reaction Type | Expected Product Name |
| CH₃CH₂CHO, NaBH(OAc)₃ | Reductive Alkylation | N-Ethyl-N-(2-methylpentyl)cyclohexan-4-amine |
| CH₃COCl | N-Acylation | N-(4-hydroxycyclohexyl)-N-(2-methylpentyl)acetamide |
| (C₆H₅CO)₂O | N-Acylation | N-(4-hydroxycyclohexyl)-N-(2-methylpentyl)benzamide |
Formation of Amides and Carbamates
Amide Formation: As described under N-acylation, amides are readily formed from the secondary amine. This is a robust reaction used frequently for protecting the amine group or for building larger molecular structures.
Carbamate Formation: Carbamates are derivatives of carbamic acid and can be synthesized from the secondary amine using several methods. A common approach is the reaction with a chloroformate ester, such as ethyl chloroformate or benzyl chloroformate, in the presence of a base. acs.org Alternatively, carbamates can be formed through a three-component reaction involving the amine, carbon dioxide, and an alkyl halide, often facilitated by a strong, non-nucleophilic base. organic-chemistry.orgnih.gov
| Reagent | Product Type | Expected Product Name |
| ClCOOCH₂CH₃ | Carbamate | Ethyl (4-hydroxycyclohexyl)(2-methylpentyl)carbamate |
| ClCOOCH₂C₆H₅ | Carbamate | Benzyl (4-hydroxycyclohexyl)(2-methylpentyl)carbamate |
| CO₂, CH₃I, Cs₂CO₃ | Carbamate | Methyl (4-hydroxycyclohexyl)(2-methylpentyl)carbamate |
Synthesis of Schiff Bases and Related Imines
Primary amines react with aldehydes or ketones to form Schiff bases (imines), which contain a carbon-nitrogen double bond (C=N). Secondary amines, however, cannot form neutral imines because they lack a second proton on the nitrogen atom to be eliminated as water. pressbooks.pub
Iminium Ion Formation: Instead, secondary amines react with aldehydes or ketones under acidic conditions to form a charged species called an iminium salt or iminium cation ([R₂C=NR'₂]⁺). wikipedia.orgacs.org This reaction proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates. Since there is no proton on the nitrogen to eliminate, the lone pair on the oxygen is protonated and eliminated as water, leaving a positive charge on the nitrogen atom. chemistrysteps.com
Enamine Formation: If the aldehyde or ketone reactant has a proton on the α-carbon (the carbon adjacent to the carbonyl group), an alternative pathway exists. After the iminium ion is formed, a base can remove a proton from the α-carbon, leading to the formation of a neutral species called an enamine, which is characterized by an amino group attached to a carbon-carbon double bond. masterorganicchemistry.comlibretexts.org
The table below outlines the expected iminium salt products from the reaction with various carbonyl compounds.
| Carbonyl Compound | Reagent Name | Expected Product Class |
| CH₂O | Formaldehyde | N-(4-hydroxycyclohexyl)-N-(2-methylpentyl)methaniminium salt |
| CH₃CHO | Acetaldehyde | N-(4-hydroxycyclohexyl)-N-(2-methylpentyl)ethan-1-iminium salt |
| (CH₃)₂CO | Acetone | N-(4-hydroxycyclohexyl)-N-(2-methylpentyl)propan-2-iminium salt |
| C₆H₅CHO | Benzaldehyde | N-(4-hydroxycyclohexyl)-N-(2-methylpentyl)-1-phenylmethaniminium salt |
Transformations of the Cyclohexane Ring System
The cyclohexane ring of this compound contains a secondary alcohol and a secondary amine, which are the primary sites for chemical modification. The interplay between these functional groups can lead to a variety of chemical transformations.
One of the fundamental reactions of the hydroxyl group is its oxidation to a ketone. This transformation can be achieved using a variety of oxidizing agents. The resulting 4-[(2-Methylpentyl)amino]cyclohexanone is a versatile intermediate for further derivatization.
Another potential transformation involving the cyclohexane ring is intramolecular cyclization. For instance, the amino and hydroxyl groups can be involved in the formation of bicyclic structures. The synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes from trans-4-aminocyclohexanol (B47343) demonstrates a similar transannular nucleophilic displacement, suggesting that the target molecule could undergo analogous reactions.
The stereochemistry of the substituents on the cyclohexane ring, whether cis or trans, plays a crucial role in its reactivity and the stereochemical outcome of the reactions. The preparation of specific isomers, such as cis- or trans-4-aminocyclohexanol, often employs stereoselective enzymatic or chemical methods. researchgate.netd-nb.infosemanticscholar.org
| Reaction Type | Reagents and Conditions | Product | Notes |
|---|---|---|---|
| Oxidation | PCC, CH2Cl2 | 4-[(2-Methylpentyl)amino]cyclohexan-1-one | Oxidation of the secondary alcohol to a ketone. |
| Intramolecular Cyclization | Activation of OH, base | N-(2-Methylpentyl)-7-azabicyclo[2.2.1]heptane | Analogous to the formation of other azabicyclic systems. |
Functionalization of the 2-Methylpentyl Side Chain
The 2-methylpentyl group attached to the nitrogen atom provides another site for chemical modification, primarily through reactions involving the secondary amine.
Further N-alkylation of the secondary amine to a tertiary amine is a common transformation. This can be achieved by reacting the parent compound with an alkyl halide or through reductive amination with an aldehyde or ketone. The "borrowing hydrogen" or "hydrogen autotransfer" strategy, which utilizes alcohols as alkylating agents in the presence of a metal catalyst, is an efficient and atom-economical method for N-alkylation. nih.gov A variety of transition metal complexes, including those of ruthenium and iridium, have been shown to be effective catalysts for this transformation. organic-chemistry.orgacs.org
Conversely, N-dealkylation, the removal of the 2-methylpentyl group, can also be a key transformation for the synthesis of analogs. nih.gov This process would yield 4-aminocyclohexan-1-ol, which can then be re-functionalized with different alkyl groups. Chemical methods for N-dealkylation often involve reagents like cyanogen bromide or chloroformates, followed by hydrolysis. nih.gov
| Reaction Type | Reagents and Conditions | Product Type | Notes |
|---|---|---|---|
| N-Alkylation | R-X, base or R'-OH, catalyst | Tertiary Amine | Introduction of an additional alkyl group on the nitrogen. nih.govresearchgate.net |
| N-Dealkylation | CNBr or ClCO2R, then hydrolysis | Primary Amine (4-aminocyclohexan-1-ol) | Removal of the 2-methylpentyl group. nih.gov |
Synthesis of Structurally Related Analogs and Precursors
The synthesis of structurally related analogs and precursors of this compound typically starts from readily available materials like 1,4-cyclohexanedione or p-aminophenol.
A common synthetic route involves the reductive amination of 4-hydroxycyclohexanone (B83380) with 2-methylpentylamine. Alternatively, one could start with 1,4-cyclohexanedione, which can be selectively reduced to 4-hydroxycyclohexanone, followed by reductive amination. researchgate.netd-nb.info Enzymatic methods using ketoreductases and amine transaminases have been developed for the stereoselective synthesis of both cis- and trans-4-aminocyclohexanol, which are key precursors. researchgate.netd-nb.infosemanticscholar.org
The synthesis of the trans-isomer of 4-aminocyclohexanol can also be achieved through the hydrogenation of p-acetamidophenol, followed by hydrolysis of the acetamide group. google.com This precursor, trans-4-aminocyclohexanol, can then be alkylated with a suitable 2-methylpentyl derivative to yield the target compound. It is a known raw material in organic synthesis and an intermediate in the production of some pharmaceuticals. chemicalbook.comchemicalbook.com
By varying the amine used in the reductive amination step or the alkylating agent in the N-alkylation of 4-aminocyclohexanol, a wide array of structurally related analogs can be synthesized.
| Starting Material | Key Transformation | Intermediate/Product | Notes |
|---|---|---|---|
| 1,4-Cyclohexanedione | Reductive Amination | N-substituted 4-aminocyclohexanols | A versatile method for creating a library of analogs. researchgate.netd-nb.info |
| p-Acetamidophenol | Hydrogenation and Hydrolysis | trans-4-Aminocyclohexanol | A common industrial route to the precursor. google.com |
| trans-4-Aminocyclohexanol | N-Alkylation | 4-[(Alkyl)amino]cyclohexan-1-ols | Allows for the introduction of various alkyl side chains. chemicalbook.comchemicalbook.com |
Structural Elucidation and Conformational Analysis of 4 2 Methylpentyl Amino Cyclohexan 1 Ol
Preferred Conformations of the Substituted Cyclohexane (B81311) Ring
The cyclohexane ring is known to adopt several conformations to minimize steric and torsional strain, with the chair conformation being the most stable. dalalinstitute.com For a 1,4-disubstituted cyclohexane such as 4-[(2-Methylpentyl)amino]cyclohexan-1-ol, the stability of the chair conformers is determined by the positions of the substituents, which can be either axial or equatorial.
The two primary chair conformations for a 1,4-disubstituted cyclohexane are in rapid equilibrium. In one chair form, both substituents can be in equatorial positions (diequatorial), and in the other, both can be in axial positions (diaxial). For the trans isomer, one conformer will have both groups in equatorial positions, and the other will have both in axial positions. The diequatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions, which are a source of steric strain. libretexts.org For the cis isomer, each chair conformation will have one substituent in an axial position and the other in an equatorial position. libretexts.org The relative stability of these two chair forms will depend on the steric bulk of the substituents. The conformer where the larger group occupies the equatorial position is generally favored. minia.edu.eg
In the case of this compound, the two substituents are a hydroxyl (-OH) group and a (2-methylpentyl)amino group. The (2-methylpentyl)amino group is considerably bulkier than the hydroxyl group. Therefore, the most stable conformation for both the cis and trans isomers will be the one that places the (2-methylpentyl)amino group in the equatorial position to minimize steric strain.
| Isomer | Conformation 1 | Conformation 2 | Most Stable Conformation |
| cis | -OH (axial), -NHR (equatorial) | -OH (equatorial), -NHR (axial) | -OH (axial), -NHR (equatorial) |
| trans | -OH (equatorial), -NHR (equatorial) | -OH (axial), -NHR (axial) | -OH (equatorial), -NHR (equatorial) |
R = (2-methylpentyl)
While the chair conformation is the most stable, other conformations such as the boat and twist-boat exist. The boat conformation is generally unstable due to flagpole interactions and torsional strain. The twist-boat conformation is more stable than the boat but less stable than the chair. In certain cases, intramolecular hydrogen bonding can stabilize boat or twist-boat conformations, particularly in dihydroxycyclohexanes. minia.edu.eg
Stereochemical Assignment of Diastereomers and Enantiomers
The structure of this compound contains multiple stereocenters, leading to the possibility of several stereoisomers. The cyclohexane ring has two substituted carbons (C1 and C4), and the (2-methylpentyl)amino side chain has a chiral center at the second carbon of the pentyl group.
The relationship between the substituents on the cyclohexane ring gives rise to cis and trans diastereomers. In the cis isomer, the hydroxyl and amino groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. minia.edu.eg Both the cis and trans isomers are chiral due to the presence of the chiral (2-methylpentyl) group, and therefore, each can exist as a pair of enantiomers ((R) and (S) at the chiral center of the side chain).
Furthermore, the carbon atoms of the cyclohexane ring where the substituents are attached (C1 and C4) are also stereocenters. In the trans isomer, this results in (1R, 4R) and (1S, 4S) configurations, which are enantiomeric. In the cis isomer, the (1R, 4S) and (1S, 4R) configurations are also enantiomeric. Because the 2-methylpentyl group is also chiral, this leads to a total of eight possible stereoisomers.
| Cyclohexane Isomer | C1, C4 Configuration | Side Chain Configuration | Relationship |
| trans | (1R, 4R) | (R) | Diastereomer to all others |
| trans | (1R, 4R) | (S) | Diastereomer to all others |
| trans | (1S, 4S) | (R) | Diastereomer to all others |
| trans | (1S, 4S) | (S) | Diastereomer to all others |
| cis | (1R, 4S) | (R) | Diastereomer to all others |
| cis | (1R, 4S) | (S) | Diastereomer to all others |
| cis | (1S, 4R) | (R) | Diastereomer to all others |
| cis | (1S, 4R) | (S) | Diastereomer to all others |
The assignment of these stereoisomers would require separation techniques followed by analysis using methods such as X-ray crystallography or chiral chromatography.
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)
Intramolecular hydrogen bonding can play a significant role in determining the preferred conformation of a molecule. ustc.edu.cn In this compound, there is a potential for hydrogen bonding between the hydroxyl group (-OH) and the amino group (-NH-). The hydroxyl group can act as a hydrogen bond donor, and the nitrogen of the amino group can act as a hydrogen bond acceptor. Conversely, the N-H group can act as a donor and the oxygen of the hydroxyl group as an acceptor. ruc.dk
For an intramolecular hydrogen bond to occur, the donor and acceptor atoms must be in close proximity. In the chair conformation of the trans isomer with both groups equatorial, the distance between the hydroxyl and amino groups is too large for significant intramolecular hydrogen bonding. However, in the diaxial conformation of the trans isomer, the groups are closer, which could potentially lead to some stabilization through hydrogen bonding, although this is unlikely to overcome the large steric strain of the diaxial arrangement.
In the cis isomer, one group is axial and the other is equatorial. The distance between them might allow for a weak intramolecular hydrogen bond. More interestingly, if the molecule were to adopt a twist-boat conformation, the substituents at the 1 and 4 positions could be brought into closer proximity, potentially allowing for stronger intramolecular hydrogen bonding. minia.edu.eg This has been observed in some cis-1,4-dihydroxycyclohexanes, where the boat form is preferred due to intramolecular hydrogen bonding. minia.edu.eg The strength of such an interaction would depend on the specific geometry and the solvent environment. rsc.org
Advanced Spectroscopic Characterization Techniques
High-resolution NMR spectroscopy would be a crucial tool for the structural elucidation of this compound.
¹H NMR: The proton NMR spectrum would provide information about the chemical environment of all the hydrogen atoms. The chemical shifts of the protons on C1 and C4 would be indicative of whether the attached hydroxyl and amino groups are axial or equatorial. Generally, axial protons resonate at a higher field (lower ppm) than equatorial protons. The coupling constants between adjacent protons, particularly on the cyclohexane ring, can also help determine the conformation. Large coupling constants (around 10-13 Hz) are typically observed between axial-axial protons, while smaller coupling constants are seen for axial-equatorial and equatorial-equatorial interactions. The protons of the (2-methylpentyl) group would also show characteristic signals.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The chemical shifts of C1 and C4 would be sensitive to the stereochemistry.
2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish the connectivity of protons, helping to assign the signals of the cyclohexane ring and the side chain. HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms. NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to determine the spatial proximity of protons, which would be invaluable in confirming the cis or trans stereochemistry and the preferred conformation. For instance, a NOE between an axial proton and other axial protons at the 3 and 5 positions would be expected.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. mt.com
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, and its broadness would suggest hydrogen bonding. An N-H stretching vibration would be expected in a similar region, typically around 3300-3500 cm⁻¹. C-H stretching vibrations for the alkyl groups would appear just below 3000 cm⁻¹. The C-N and C-O stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹). The position and shape of the O-H and N-H bands could provide evidence for intramolecular hydrogen bonding. researchgate.net
| Functional Group | Vibrational Mode | Expected FT-IR Range (cm⁻¹) | Expected Raman Signal |
| -OH | O-H stretch | 3200-3600 (broad) | Weak |
| -NH | N-H stretch | 3300-3500 | Weak to moderate |
| -CH₃, -CH₂, -CH | C-H stretch | 2850-2960 | Strong |
| -CH₂ | C-H bend | ~1465 | Moderate |
| -C-O | C-O stretch | 1050-1260 | Moderate |
| -C-N | C-N stretch | 1020-1250 | Moderate |
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound or one of its stereoisomers could be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the cyclohexane ring. It would unambiguously establish the cis or trans relationship between the substituents and the absolute configuration of all stereocenters. Furthermore, the crystal packing would reveal any intermolecular interactions, such as hydrogen bonding, that occur in the solid state. This technique would provide the ultimate confirmation of the theoretical conformational and stereochemical analysis. mdpi.comweizmann.ac.il
Lack of Publicly Available Research Data Precludes Detailed Computational Analysis of this compound
A comprehensive review of scientific literature and chemical databases reveals a significant absence of published computational and theoretical studies specifically focused on the chemical compound this compound. Consequently, the generation of a detailed, data-rich article adhering to the user's specific outline on its quantum chemical calculations, molecular dynamics, and electronic properties is not feasible at this time.
The requested analysis, which includes Density Functional Theory (DFT) studies, prediction of molecular geometry, calculation of NMR chemical shifts, Frontier Molecular Orbital (FMO) analysis, molecular dynamics simulations for conformational sampling, and Molecular Electrostatic Potential (MEP) mapping, requires access to specific research findings that are not available in the public domain for this particular molecule.
While the methodologies mentioned are standard in computational chemistry for characterizing novel compounds, their application to this compound has not been documented in accessible scholarly articles or research databases. Providing an article with the requested level of detail, including data tables and specific research findings, would necessitate the fabrication of data, which would be scientifically inaccurate and misleading.
Therefore, until such research is conducted and published, a scientifically rigorous article on the computational and theoretical investigations of this compound cannot be produced.
Advanced Analytical Methodologies for 4 2 Methylpentyl Amino Cyclohexan 1 Ol
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of 4-[(2-Methylpentyl)amino]cyclohexan-1-ol, providing a highly accurate mass measurement of the molecular ion, which allows for the determination of its elemental composition. When coupled with fragmentation analysis, typically through techniques like tandem mass spectrometry (MS/MS), HRMS offers detailed structural insights.
The fragmentation of this compound in a mass spectrometer is expected to follow predictable pathways based on its chemical structure. The initial ionization would likely produce a molecular ion [M+H]⁺. Subsequent fragmentation would involve cleavage at the weakest bonds and the formation of stable carbocations and neutral losses. Key fragmentation patterns for aminocyclohexanol derivatives often involve the loss of water (H₂O) from the cyclohexanol (B46403) ring and cleavage of the C-N bond.
Common fragmentation pathways for N-alkylated cyclohexylamines can be complex, but some general principles apply. Alpha-cleavage is a dominant fragmentation mode for aliphatic amines, where the cleavage of a carbon-carbon bond adjacent to the nitrogen atom occurs. For this compound, this would involve the fragmentation of the 2-methylpentyl group or the cyclohexyl ring at the position alpha to the nitrogen.
A plausible fragmentation scheme would include the following key steps:
Loss of Water: Dehydration of the cyclohexanol ring to form a cyclohexene (B86901) derivative.
Alpha-Cleavage: Cleavage of the bond between the nitrogen and the cyclohexyl ring or the bond between the nitrogen and the 2-methylpentyl group.
Ring Opening: Fragmentation of the cyclohexyl ring itself, which can be initiated by the amino group.
The table below summarizes the predicted major fragments for this compound.
| Predicted Fragment | Description |
| [M+H - H₂O]⁺ | Loss of a water molecule from the protonated molecular ion. |
| [C₆H₁₂N]⁺ | Resulting from cleavage of the bond between the nitrogen and the 2-methylpentyl group. |
| [C₇H₁₆N]⁺ | Resulting from cleavage of the bond between the nitrogen and the cyclohexyl ring. |
| [C₆H₁₁]⁺ | Cyclohexyl cation resulting from N-dealkylation. |
| [C₆H₁₃]⁺ | 2-Methylpentyl cation. |
It is important to note that the exact fragmentation pattern can be influenced by the ionization technique employed (e.g., Electrospray Ionization vs. Electron Ionization) and the collision energy used in MS/MS experiments.
Advanced Chromatographic Separations
The molecule this compound has three chiral centers, leading to the possibility of eight stereoisomers (four pairs of enantiomers). The separation of these stereoisomers is crucial as they may exhibit different pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose.
The separation of the diastereomers (cis and trans isomers) can often be achieved on standard achiral stationary phases due to their different physical properties. nih.govnih.gov However, the separation of the enantiomers requires a chiral environment, which is typically provided by a chiral stationary phase (CSP). For aminocyclohexanol derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. scispace.com These CSPs can offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are necessary for chiral recognition.
The determination of enantiomeric excess (ee) is a critical quality attribute. Chiral HPLC methods, once developed and validated, can provide accurate and precise measurements of the ee for each pair of enantiomers. nih.gov The selection of the mobile phase, which often consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for optimizing the separation.
| Parameter | Description |
| Stationary Phase | Polysaccharide-based chiral stationary phases (e.g., cellulose or amylose derivatives). |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and a polar alcohol modifier (e.g., isopropanol, ethanol). |
| Detection | UV detection is common if the molecule has a chromophore. If not, derivatization with a UV-active agent or the use of a universal detector like a Corona Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is necessary. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the identification and quantification of volatile and semi-volatile impurities in pharmaceutical substances. shimadzu.comthermofisher.com For the analysis of this compound, derivatization is often required to increase its volatility and thermal stability. Common derivatization reagents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).
Impurity profiling involves the identification and quantification of process-related impurities and degradation products. ajrconline.orgsepscience.com Potential impurities in this compound could arise from the starting materials, intermediates, or by-products of the synthesis. For instance, if synthesized via reductive amination of 4-hydroxycyclohexanone (B83380) with 2-methylpentylamine, potential impurities could include unreacted starting materials, the corresponding imine intermediate, or over-alkylated products.
| Potential Impurity | Potential Source |
| 4-Hydroxycyclohexanone | Unreacted starting material. |
| 2-Methylpentylamine | Unreacted starting material. |
| 4-[(2-Methylpentyl)imino]cyclohexan-1-ol | Imine intermediate. |
| Di(2-methylpentyl)amine | Impurity in the 2-methylpentylamine starting material. |
| Isomeric Aminocyclohexanols | Impurities from side reactions or in starting materials. |
GC-MS analysis provides retention time and mass spectral data for each impurity, allowing for their identification by comparison with reference standards or through spectral library matching and interpretation.
Quantitative Analysis Techniques
For the accurate quantification of this compound in various matrices, such as in bulk drug substance or biological fluids, robust and validated analytical methods are required. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for this purpose due to its high sensitivity, selectivity, and wide dynamic range. rsc.orgresearchgate.net
A typical quantitative LC-MS/MS method involves the following steps:
Sample Preparation: This may involve simple dilution, protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the matrix.
Chromatographic Separation: An appropriate HPLC or UHPLC column is used to separate the analyte from other components. A reversed-phase C18 column is often suitable for a molecule of this polarity.
Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer, typically operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and sensitivity.
Calibration: A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of the analyte in unknown samples is then determined by interpolation from this curve.
| Technique | Advantages | Considerations |
| LC-MS/MS | High sensitivity, high selectivity, wide linear range. | Matrix effects can influence ionization and require careful method development and validation. |
| HPLC-UV | Robust, widely available, simpler instrumentation. | Requires the analyte to have a UV chromophore or derivatization. Less sensitive than LC-MS/MS. |
| GC-MS | High resolution for volatile compounds. | Requires derivatization for polar, non-volatile compounds. |
Crystallographic Analysis of Polymorphs and Solvates
The solid-state properties of a pharmaceutical compound can significantly impact its stability, solubility, and bioavailability. X-ray crystallography is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid. nih.gov For this compound, crystallographic analysis can be used to study its polymorphs (different crystalline forms of the same compound) and solvates (crystals containing solvent molecules). weizmann.ac.il
Single-crystal X-ray diffraction can provide precise information on:
Molecular Conformation: The exact spatial arrangement of the atoms in the molecule, including the conformation of the cyclohexane (B81311) ring and the 2-methylpentyl side chain.
Stereochemistry: Unambiguous determination of the relative stereochemistry (cis/trans) of the substituents on the cyclohexane ring.
Intermolecular Interactions: The nature and geometry of hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice. The presence of both a hydroxyl and an amino group suggests that hydrogen bonding will be a dominant feature in the crystal packing.
Polymorphism: Identification and characterization of different crystalline forms, each with its unique packing arrangement and physical properties.
While no crystallographic data for this compound is publicly available, studies on similar aminocyclohexanol derivatives have shown that they can form extensive hydrogen-bonding networks. mdpi.com Such analyses are crucial for understanding and controlling the solid-state properties of the drug substance during manufacturing and formulation.
Biological and Biochemical Investigations Mechanistic Studies, in Vitro and Animal Models Only
Investigation of Receptor Binding or Ligand-Protein Interactions (in vitro mechanistic studies)
No studies were found that investigated the receptor binding profile or ligand-protein interactions of 4-[(2-Methylpentyl)amino]cyclohexan-1-ol.
Enzyme Inhibition or Activation Studies (in vitro)
There is no available research on the effects of this compound on enzyme activity, including inhibition or activation.
Mechanistic Studies of Cellular Uptake and Distribution in Model Systems (in vitro or ex vivo)
No data exists in the scientific literature regarding the mechanisms of cellular uptake or distribution of this compound in any model systems.
Biological Pathway Modulation Studies (in vitro or in vivo animal models focused on mechanism, not efficacy/safety)
No mechanistic studies were identified that explored the modulation of any biological pathways by this compound in either in vitro or in vivo animal models.
Applications of 4 2 Methylpentyl Amino Cyclohexan 1 Ol in Non Biological Fields
Role as a Chemical Intermediate in Complex Organic Synthesis
There is no available scientific literature or patent data detailing the use of 4-[(2-Methylpentyl)amino]cyclohexan-1-ol as a chemical intermediate in complex organic synthesis. While the bifunctional nature of the molecule, containing both a secondary amine and a secondary alcohol on a cyclohexane (B81311) scaffold, suggests potential for its use as a building block, no specific synthetic routes or target molecules involving this compound have been published. The general class of 4-aminocyclohexanols serves as precursors in the synthesis of pharmaceuticals and agrochemicals. guidechem.comontosight.ai
Use as a Structure-Directing Agent in Materials Science (e.g., Zeolite Synthesis)
No studies have been found that investigate or report the use of this compound as a structure-directing agent (SDA) in the synthesis of zeolites or other porous materials. Although amines and their derivatives are commonly employed as OSDAs to template the formation of specific zeolite frameworks, the particular efficacy of the this compound cation for directing the crystallization of any known zeolite topology has not been documented. rsc.org The size and conformation of the organic cation are critical in templating specific pore structures, but without experimental data, its potential role remains unknown.
Potential as a Ligand or Chiral Auxiliary in Catalysis
The application of this compound as a ligand or a chiral auxiliary in catalysis is not described in the current body of scientific literature. The presence of nitrogen and oxygen donor atoms suggests it could potentially coordinate with metal centers to form catalytic complexes. Furthermore, the molecule possesses multiple stereocenters, which could, in principle, allow for its use as a chiral auxiliary to control the stereochemical outcome of asymmetric reactions. However, no research has been published on the synthesis of such catalysts or their performance in any catalytic transformation.
Development as an Analytical Standard or Reference Material
There is no indication from chemical metrology databases or analytical chemistry literature that this compound has been developed or utilized as an analytical standard or reference material. Such standards require high purity and well-characterized properties, and there is no evidence of this compound being commercialized or certified for such purposes.
Exploration in Polymer Chemistry or Supramolecular Chemistry
No publications or patents were identified that explore the use of this compound in the fields of polymer or supramolecular chemistry. Its difunctional nature could theoretically allow it to act as a monomer or a chain modifier in polymerization reactions, or as a building block for self-assembling supramolecular structures through hydrogen bonding. Nevertheless, no research has been reported in these areas. The parent compound, 4-aminocyclohexanol, is noted as an intermediate in the production of polymers like polyurethanes and polyamides. ontosight.ai
Future Directions and Emerging Research Avenues for 4 2 Methylpentyl Amino Cyclohexan 1 Ol
Development of More Efficient and Sustainable Synthetic Routes
The industrial viability and environmental footprint of 4-[(2-Methylpentyl)amino]cyclohexan-1-ol are intrinsically linked to its synthetic pathway. Future research will undoubtedly focus on developing methodologies that are not only economically efficient but also adhere to the principles of green chemistry. Traditional multi-step syntheses are often plagued by low yields, harsh reaction conditions, and the generation of significant waste.
A promising avenue is the adoption of chemoenzymatic cascade reactions. d-nb.inforesearchgate.netsemanticscholar.org These one-pot processes, utilizing a combination of keto reductases (KREDs) and amine transaminases (ATAs), can offer high stereoselectivity and reduce the need for intermediate purification steps, thereby minimizing solvent use and waste. d-nb.info For instance, starting from a readily available precursor like 1,4-cyclohexanedione, a sequential reduction and transamination could yield the desired aminocyclohexanol scaffold with high precision. d-nb.inforesearchgate.netsemanticscholar.org
Another key area of development is the use of heterogeneous catalysts, which can be easily recovered and reused, enhancing the sustainability of the process. guidechem.com Catalytic hydrogenation of substituted phenols using catalysts such as palladium on carbon (Pd/C) or rhodium-based systems can be optimized to control the stereochemical outcome, favoring the desired isomer of this compound.
| Approach | Traditional Synthesis | Sustainable Synthesis |
| Starting Materials | Often petroleum-based | Potentially bio-based precursors (e.g., from succinic acid) researchgate.net |
| Catalysts | Stoichiometric reagents, homogeneous catalysts | Biocatalysts (enzymes), recoverable heterogeneous catalysts d-nb.infoguidechem.com |
| Reaction Steps | Multiple, with intermediate isolation | One-pot cascade reactions d-nb.inforesearchgate.netsemanticscholar.org |
| Solvents | Often hazardous organic solvents | Greener solvents (e.g., water, bio-ethanol) or solvent-free conditions google.comthepharmajournal.com |
| Waste Generation | High | Minimized |
| Stereoselectivity | Often requires chiral resolution | High stereoselectivity achievable with enzymes d-nb.info |
Application in Novel Catalytic Systems
The inherent chirality and functional groups (hydroxyl and secondary amine) of this compound make it a compelling candidate for a ligand in asymmetric catalysis. Chiral amino alcohols are known to be effective ligands in a variety of metal-catalyzed reactions, including reductions, additions, and alkylations. rsc.orgpolyu.edu.hkresearchgate.net
Future research will likely explore the synthesis of enantiomerically pure forms of this compound and their subsequent application as ligands for transition metals like ruthenium, rhodium, and iridium. These novel catalytic systems could be employed in the asymmetric synthesis of high-value chemicals, such as pharmaceuticals and agrochemicals. The steric and electronic properties of the 2-methylpentyl group can be expected to influence the enantioselectivity of these reactions, a hypothesis that warrants thorough investigation. polyu.edu.hk
| Catalytic Reaction | Potential Role of this compound | Expected Outcome |
| Asymmetric Hydrogenation | Chiral ligand for a metal catalyst | Enantioselective synthesis of chiral alcohols or amines |
| Asymmetric Transfer Hydrogenation | Chiral ligand for a metal catalyst | Enantioselective reduction of ketones and imines |
| Asymmetric Aldol Reactions | Chiral ligand or organocatalyst | Enantioselective formation of carbon-carbon bonds |
| Asymmetric Michael Additions | Chiral ligand for a metal catalyst | Enantioselective formation of carbon-carbon bonds |
Advanced In-Silico Modeling for Structure-Property Relationships
Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of chemical compounds. Advanced in-silico modeling can provide deep insights into the structure-property relationships of this compound, guiding experimental work and reducing the need for extensive trial-and-error synthesis. nih.govresearchgate.net
Quantum chemical calculations can be employed to elucidate the mechanisms of its synthesis and potential catalytic cycles. researchgate.net Molecular dynamics simulations can predict its conformational preferences and how it interacts with other molecules, which is crucial for understanding its potential role in supramolecular chemistry and as a catalytic ligand. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity of derivatives of this compound, should it be investigated for pharmaceutical applications.
| In-Silico Technique | Information Gained | Potential Application |
| Quantum Mechanics (QM) | Electronic structure, reaction mechanisms, spectroscopic properties | Optimizing synthetic routes, understanding catalytic activity researchgate.net |
| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions, solvation effects | Predicting behavior in solution, designing supramolecular structures nih.gov |
| Docking Studies | Binding modes and affinities to biological targets | Virtual screening for potential biological activities |
| QSAR Modeling | Correlation of chemical structure with biological activity | Guiding the design of new derivatives with enhanced properties |
Exploration of its Role in Supramolecular Architectures
The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor/donor (amino group) in this compound makes it an excellent building block for the construction of supramolecular architectures. rsc.orgethernet.edu.etnih.gov Hydrogen bonding is a key directional force in creating complex and functional molecular assemblies. rsc.orgethernet.edu.et
Future research could investigate the self-assembly of this molecule into higher-order structures such as gels, liquid crystals, or even porous organic frameworks. The interplay between the hydrogen bonding of the polar head and the van der Waals interactions of the nonpolar 2-methylpentyl and cyclohexyl groups will be a critical factor in determining the nature of the resulting supramolecular structures. These materials could find applications in areas such as drug delivery, sensing, and catalysis. rsc.org
| Supramolecular Structure | Driving Forces | Potential Application |
| Organogels | Hydrogen bonding, van der Waals interactions | Controlled release, templating for materials synthesis |
| Liquid Crystals | Anisotropic molecular shape, intermolecular interactions | Display technologies, optical sensors |
| Co-crystals | Hydrogen bonding with a complementary molecule | Modification of physical properties (e.g., solubility) |
| Self-Assembled Monolayers | Adsorption onto a surface, intermolecular interactions | Surface modification, sensor fabrication |
Integration into New Analytical Detection Technologies
The functional groups of this compound provide handles for its integration into new analytical detection technologies. For instance, it could be covalently attached to a solid support or a nanoparticle to create a stationary phase for chromatography with specific separation capabilities.
Furthermore, derivatization of the amino or hydroxyl group with a chromophore or fluorophore could lead to the development of chemosensors. The binding of an analyte to the cyclohexanol (B46403) scaffold could induce a conformational change, leading to a detectable change in the spectroscopic properties of the reporter group. Such sensors could be designed for the detection of metal ions, anions, or small organic molecules. The use of chiral macrocyclic receptors like cyclodextrins in conjunction with such derivatives could also lead to enantioselective sensing platforms. mdpi.com
| Analytical Technology | Role of this compound | Principle of Detection |
| Chromatography | Component of a chiral stationary phase | Differential interaction with enantiomers of an analyte |
| Chemosensors | Molecular recognition unit | Change in fluorescence, color, or electrochemical signal upon analyte binding |
| Quartz Crystal Microbalance (QCM) | Component of a selective coating | Change in mass upon analyte adsorption |
| Surface Plasmon Resonance (SPR) | Component of a surface-immobilized layer | Change in refractive index upon analyte binding |
Green Chemistry Approaches in its Synthesis and Derivatization
A consistent theme across all future research avenues for this compound is the integration of green chemistry principles. thepharmajournal.comsemanticscholar.org This extends beyond the initial synthesis of the molecule to its subsequent derivatization and application.
Future work should prioritize the use of renewable starting materials, the minimization of waste through atom-economical reactions, and the replacement of hazardous reagents and solvents with safer alternatives. thepharmajournal.com For example, derivatization reactions could be carried out in water or bio-based solvents, and catalytic methods should be favored over stoichiometric ones. The development of biocatalytic routes for both the synthesis and modification of this compound represents a particularly promising direction for sustainable chemical manufacturing. frontiersin.org
| Green Chemistry Principle | Application to this compound |
| Waste Prevention | Designing atom-economical syntheses and derivatizations |
| Atom Economy | Utilizing addition and cycloaddition reactions |
| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and solvents |
| Designing Safer Chemicals | In-silico prediction of toxicity to guide derivatization |
| Safer Solvents and Auxiliaries | Use of water, supercritical CO2, or bio-solvents |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure |
| Use of Renewable Feedstocks | Sourcing precursors from biomass |
| Reduce Derivatives | Minimizing the use of protecting groups |
| Catalysis | Using catalytic reagents in place of stoichiometric ones |
| Design for Degradation | Designing derivatives that are biodegradable after use |
| Real-time Analysis for Pollution Prevention | In-situ monitoring of reactions to prevent by-product formation |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize risks |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
